5-[(2-Formylphenoxy)methyl]-2-furoic acid
Description
5-[(2-Formylphenoxy)methyl]-2-furoic acid is a furan-based carboxylic acid derivative featuring a 2-formylphenoxy substituent at the 5-position of the furan ring. This compound is of interest due to its structural complexity, which combines a reactive aldehyde group (formyl) with a phenolic ether linkage and a carboxylic acid moiety.
Properties
IUPAC Name |
5-[(2-formylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-3-1-2-4-11(9)17-8-10-5-6-12(18-10)13(15)16/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFWMNUHCKJVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-12-9 | |
| Record name | 5-[(2-formylphenoxy)methyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Formylphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-formylphenoxyacetic acid with furoic acid derivatives. One common method includes the condensation of 2-formylphenoxyacetic acid with various diamines, resulting in the formation of Schiff bases, which are then further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Formylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 5-[(2-Carboxyphenoxy)methyl]-2-furoic acid.
Reduction: 5-[(2-Hydroxyphenoxy)methyl]-2-furoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Formylphenoxy)methyl]-2-furoic acid is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 5-[(2-Formylphenoxy)methyl]-2-furoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also act as a ligand, binding to metal ions and affecting their catalytic properties .
Comparison with Similar Compounds
Structural Analogues
5-(Tetradecyloxy)-2-Furoic Acid (TOFA)
- Structure: TOFA replaces the 2-formylphenoxy group with a long-chain tetradecyloxy (C14H29O) substituent.
- Function : TOFA is a hypolipidemic agent that inhibits acetyl-CoA carboxylase (ACC) via its CoA ester (TOFyl-CoA), reducing malonyl-CoA levels and suppressing fatty acid synthesis while promoting oxidation .
- Key Differences: Lipophilicity: The tetradecyloxy chain in TOFA enhances membrane permeability compared to the aromatic, polar formylphenoxy group in 5-[(2-Formylphenoxy)methyl]-2-furoic acid .
5-[(2-Methoxy-4-propylphenoxy)methyl]-2-Furoic Acid
- Structure: Features a methoxy and propyl substituent on the phenoxy ring.
- This contrasts with the formyl group in the target compound, which introduces electrophilicity and reactivity .
5-[(4-Fluorophenoxy)methyl]-2-Furoic Acid
- Structure: Substitutes the 2-formylphenoxy group with a 4-fluorophenoxy moiety.
5-Formyl-2-Furoic Acid
- Structure: Lacks the phenoxymethyl bridge, with a formyl group directly attached to the furan ring.
- Degradation: Under acidic conditions, isotopic labeling studies show degradation to formic acid and 2-furoic acid, highlighting the instability of the formyl group in acidic environments. This contrasts with the phenoxymethyl-linked formyl group in this compound, which may confer greater stability .
Functional Analogues
Fatty Acid Synthase (FAS) Inhibitors (e.g., C75, Cerulenin)
- Comparison: Unlike TOFA and this compound, FAS inhibitors directly target fatty acid synthesis enzymes. TOFA’s ACC inhibition indirectly reduces FAS substrate availability (malonyl-CoA), whereas FAS inhibitors block the synthase directly. The target compound’s mechanism remains unexplored but may diverge due to its unique substituents .
2-(2-Formylphenoxy)-2-Phenylacetic Acids
- Synthetic Routes: These compounds, cyclized to form furan derivatives, share synthetic pathways with this compound. Reaction temperature adjustments (e.g., 50°C) are critical to prevent over-cyclization, suggesting similar sensitivity to synthetic conditions .
Physicochemical and Pharmacological Properties
Biological Activity
5-[(2-Formylphenoxy)methyl]-2-furoic acid (CAS Number: 4715125) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C₁₃H₁₀O₅
- SMILES : C1=CC=C(C(=C1)C=O)OCC2=CC=C(O2)C(=O)O
- InChIKey : MPFWMNUHCKJVMT-UHFFFAOYSA-N
Target of Action
The compound is believed to exert its biological effects through interactions with specific enzymes and proteins. Similar compounds have demonstrated potent anti-mycobacterial activity, suggesting a possible target in Mycobacterium tuberculosis.
Mode of Action
The presence of electron-donating substituents in the structure may enhance the compound's ability to inhibit key enzymes involved in bacterial metabolism. This is particularly relevant for compounds targeting the enoyl reductase enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis.
Antimicrobial Properties
Recent studies indicate that derivatives of furoic acid compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against both log and starved-phase cultures of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 2.65 µM .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. It appears to induce apoptosis in various cancer cell lines by modulating critical signaling pathways such as PI3K/Akt and MAPK/ERK.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, similar compounds indicate favorable drug-likeness scores, suggesting good absorption and bioavailability. Studies on related furoic acid derivatives indicate metabolic stability under physiological conditions, although degradation may occur under extreme pH or temperature.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of related furoic acid derivatives. These studies often focus on their ability to inhibit mycobacterial enzymes and their cytotoxic effects on cancer cells. For example, one study highlighted the role of 5-nitro-2-furoic acid hydrazones, which showed promising results against Mycobacterium tuberculosis .
In Vivo Studies
Animal model studies are necessary to assess the therapeutic potential and safety profile of this compound. Initial findings suggest that moderate doses can yield therapeutic effects without significant toxicity, although further research is needed to establish optimal dosing regimens.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Nitro-2-furoic acid | Structure | Antimycobacterial |
| 5-Hydroxymethyl-2-furoic acid | Structure | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
